molecular formula C25H20N2O3 B1680806 SB 218795 CAS No. 174635-53-1

SB 218795

Cat. No.: B1680806
CAS No.: 174635-53-1
M. Wt: 396.4 g/mol
InChI Key: IUMQXQJZIHWLIN-HSZRJFAPSA-N
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Description

SB 218795: is a potent and selective non-peptide antagonist of the neurokinin-3 receptor. It has a high affinity for the human neurokinin-3 receptor, with a dissociation constant of 13 nanomolar. This compound is known for its ability to inhibit neurokinin-3 receptor-mediated pupillary constriction in rabbits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 218795 involves the formation of a 2-phenyl-4-quinolinecarboxamide structure. The key steps include the formation of the quinoline ring and subsequent functionalization to introduce the phenyl and carboxamide groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: SB 218795 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxamide and phenyl groups. It does not typically undergo oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide and reagents for functional group transformations. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products: The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .

Scientific Research Applications

SB 218795 is widely used in scientific research to study the physiological and pathophysiological roles of the neurokinin-3 receptor in central nervous system-modulated behaviors. It is also used to investigate the mechanisms of neurokinin-3 receptor-mediated processes, such as pupillary constriction and other neurophysiological responses .

Mechanism of Action

SB 218795 acts as a selective, reversible, and competitive antagonist of the human neurokinin-3 receptor. It effectively crosses the blood-brain barrier and inhibits the neurokinin-3 receptor-induced miosis or pupil constriction in conscious rabbits. The compound binds to the neurokinin-3 receptor, preventing the binding of endogenous ligands such as substance P, thereby inhibiting the downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: SB 218795 is unique due to its high selectivity for the neurokinin-3 receptor over other neurokinin receptors, such as neurokinin-1 and neurokinin-2 receptors. This selectivity makes it a valuable tool for studying the specific roles of the neurokinin-3 receptor in various physiological and pathophysiological processes .

Properties

IUPAC Name

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMQXQJZIHWLIN-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938539
Record name N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174635-53-1
Record name SB-218795
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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